Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular architecture and stereochemical configuration. According to computational chemical databases, the official IUPAC name is pentalithium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate. This nomenclature reveals the compound's complex structure, featuring two adenosine nucleoside units connected through a pentaphosphate chain, with five lithium cations serving as counterions to neutralize the negative charges of the phosphate groups.
The structural representation of this compound demonstrates its composition as a symmetric dinucleoside pentaphosphate where two adenosine moieties are linked through their 5'-hydroxyl groups via a chain of five phosphate units. The stereochemical descriptors (2R,3S,4R,5R) in the IUPAC name specify the absolute configuration of the sugar rings, indicating the natural ribose configuration found in adenosine nucleosides. The presence of 6-aminopurin-9-yl groups identifies the adenine bases attached to each ribose sugar, while the dihydroxyoxolan-2-yl designation refers to the ribose ring system with its characteristic hydroxyl substituents.
The compound exists in the PubChem chemical database under the identifier CID 6419779, establishing its recognized status as a well-characterized chemical entity. Alternative nomenclature systems refer to this compound using various descriptive names, including diadenosine pentaphosphate pentalithium salt and P1,P5-Di(adenosine-5') pentaphosphate pentalithium salt, which emphasize the connectivity between the first phosphate of one adenosine unit and the fifth phosphate of the pentaphosphate bridge. The systematic name also incorporates the designation "hexahydrogen pentaphosphate," which refers to the protonation state of the phosphate chain prior to salt formation with lithium cations.
Molecular Formula and Stoichiometric Composition
The molecular formula of this compound is C20H24Li5N10O22P5, representing a complex multinuclear structure with precisely defined stoichiometric relationships. This formula indicates the presence of twenty carbon atoms, twenty-four hydrogen atoms, five lithium atoms, ten nitrogen atoms, twenty-two oxygen atoms, and five phosphorus atoms, reflecting the compound's substantial molecular complexity and high degree of ionization.
The molecular weight of this compound is calculated to be 946.2 grams per mole, making it a relatively large molecule within the class of nucleotide derivatives. The substantial molecular weight reflects both the presence of two complete adenosine nucleoside units and the extensive phosphate chain that connects them, along with the five lithium counterions required for electrical neutrality. The parent compound, bis(adenosine)-5'-pentaphosphate, has a molecular weight of 916.3669 grams per mole in its free acid form, demonstrating that the lithium salt formation adds approximately 30 grams per mole to the overall molecular mass.
Comparative analysis with related salt forms reveals the impact of different counterions on molecular composition. The pentasodium salt variant of the same parent compound has the molecular formula C20H24N10Na5O22P5 with a molecular weight of 1026.3 grams per mole, illustrating how the choice of alkali metal cation significantly affects the overall molecular mass. The higher molecular weight of the sodium salt compared to the lithium salt reflects the greater atomic mass of sodium versus lithium, with each sodium ion contributing approximately 16 additional mass units compared to lithium.
| Property | Pentalithium Salt | Pentasodium Salt | Parent Compound |
|---|---|---|---|
| Molecular Formula | C20H24Li5N10O22P5 | C20H24N10Na5O22P5 | C20H29N10O22P5 |
| Molecular Weight (g/mol) | 946.2 | 1026.3 | 916.3669 |
| Cation Mass Contribution | 34.7 | 114.9 | N/A |
| PubChem CID | 6419779 | 16219241 | 440210 |
Salt Formation Mechanisms and Lithium Counterion Interactions
The formation of the pentalithium salt involves neutralization of the five negative charges present on the pentaphosphate chain of the parent diadenosine pentaphosphate molecule through coordination with lithium cations. Research into lithium-nucleotide interactions demonstrates that lithium cations exhibit strong electrostatic interactions with phosphate groups, forming stable ionic associations that maintain the compound's solubility while neutralizing its high negative charge density. The pentaphosphate chain contains five phosphate units, each capable of carrying negative charges at physiological pH, necessitating the presence of five positively charged lithium cations for complete electrical neutralization.
Computational studies investigating lithium interactions with nucleic acid components reveal that lithium cations preferentially bind to oxygen atoms in phosphate groups through electrostatic mechanisms rather than forming covalent bonds. Quantum Theory of Atoms in Molecules analysis indicates that lithium-oxygen interactions in phosphate systems exhibit positive Laplacian values and positive energy densities, confirming the electrostatic nature of these interactions. The small ionic radius of lithium (0.76 Å) allows for close approach to the negatively charged phosphate oxygen atoms, resulting in strong electrostatic stabilization of the salt form.
The lithium counterions in this compound serve multiple functional roles beyond simple charge neutralization. Experimental evidence suggests that lithium cations can modulate the conformational flexibility of polyphosphate chains and influence the overall three-dimensional structure of dinucleoside polyphosphates. Studies of adenosine triphosphate-metal interactions demonstrate that lithium can form both monodentate and bidentate coordination complexes with phosphate groups, depending on the local molecular environment and the presence of competing ligands. In the case of the pentaphosphate chain, the lithium cations likely adopt positions that optimize electrostatic interactions while minimizing steric hindrance between adjacent charged groups.
The stability of the lithium salt form is enhanced by the relatively high charge density of the lithium cation compared to other alkali metals. Research comparing different alkali metal salts of nucleotide polyphosphates indicates that lithium salts generally exhibit superior solubility characteristics and reduced tendency toward precipitation compared to sodium or potassium analogs. The enhanced solubility properties of lithium salts make them particularly suitable for biological and biochemical applications where maintaining the compound in solution is essential for experimental procedures and analytical characterization.
Properties
IUPAC Name |
pentalithium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N10O22P5.5Li/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSIUKZZDLEYFE-CSMIRWGRSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Li5N10O22P5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240560 | |
| Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
946.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94108-02-8 | |
| Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'→5'-ester with adenosine, pentalithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.993 | |
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Scientific Research Applications
Scientific Research Applications
1. Inhibition of Adenylate Kinase
Ap5A is recognized as a potent inhibitor of adenylate kinase, an enzyme that catalyzes the interconversion of ATP and AMP. This property makes Ap5A valuable in studies involving fragmented sarcoplasmic reticulum (FSR) from skeletal muscle. Research indicates that Ap5A effectively inhibits adenylate kinase activity without interfering with calcium uptake or ATPase activity, facilitating more accurate experimental outcomes in studies of calcium movement and energy exchange reactions .
2. Diagnostic Reagents
The trilithium salt form of diadenosine pentaphosphate is utilized in diagnostic reagents for measuring creatine kinase activity. By inhibiting adenylate kinase during these assays, Ap5A helps enhance the specificity and reliability of diagnostic tests . This application is particularly relevant in clinical settings where accurate enzyme measurements are crucial for diagnosing myocardial infarctions and other conditions.
3. Metabolic Studies
Ap5A serves as a substrate in metabolic studies involving purine metabolism. It is hydrolyzed by specific enzymes, such as diadenosine hexaphosphate hydrolase, yielding ATP as a product. This reaction underscores its potential utility in understanding metabolic pathways and energy production mechanisms within cells .
Data Tables
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Inhibits adenylate kinase in muscle studies |
| Diagnostic Reagents | Used in assays for creatine kinase |
| Metabolic Pathway Studies | Serves as a substrate for hydrolysis reactions |
Case Studies
Case Study 1: Adenylate Kinase Inhibition
In a study conducted on bullfrog skeletal muscle FSR, researchers demonstrated that Ap5A effectively inhibits adenylate kinase at concentrations above 50 µM. This inhibition allowed for clearer insights into calcium transport mechanisms without the confounding effects of adenylate kinase activity, thereby enhancing the validity of the experimental results .
Case Study 2: Diagnostic Applications
In clinical diagnostics, the use of trilithium salt Ap5A has improved the accuracy of creatine kinase assays. By specifically inhibiting adenylate kinase, researchers were able to eliminate false positives associated with ATP interference during testing, leading to more reliable diagnostic outcomes for cardiac conditions .
Mechanism of Action
The compound exerts its effects through interactions with nucleic acids and enzymes involved in nucleotide metabolism. It binds to specific molecular targets, influencing pathways related to DNA and RNA synthesis and repair.
Comparison with Similar Compounds
Structural and Functional Comparison
The compound belongs to a family of dinucleoside polyphosphates (NpnN'), which vary in phosphate chain length and biological activity. Key analogs include:
Key Differences:
Synthesis Efficiency :
- p5A synthesis by acetyl-CoA synthetase is slower (1.0 nmol·mg⁻¹·min⁻¹) compared to p4A (7.5 nmol·mg⁻¹·min⁻¹) .
- Ap5A synthesis via chemical dimerization yields 4% , whereas enzymatic routes (e.g., 4-coumarate:CoA ligase) are more efficient .
Enzymatic Inhibition: p4A and p5A inhibit dinucleoside tetraphosphatase with nanomolar Ki values, whereas Ap4A modulates cardiac ion channels . Ap5A activates P2X7 receptors, inducing Ca²⁺ influx in neurons, unlike p5A’s role in yeast metabolism .
Salt Forms and Stability :
- The pentalithium salt form enhances solubility for biochemical assays . In contrast, Ap5A is often stabilized as sulfate or sodium salts .
Kinetic Parameters
Biological Activity
Adenosine 5'-(hexahydrogen pentaphosphate), also known as adenosine pentalithium salt, is a complex polyphosphate compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for adenosine 5'-(hexahydrogen pentaphosphate) is . It belongs to the class of purine ribonucleoside polyphosphates, which are critical in cellular energy transfer and signaling pathways.
Structural Overview
- Molecular Weight : Approximately 680.0 g/mol
- IUPAC Name : Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt
Adenosine pentalithium salt exhibits several biological activities primarily through its interactions with adenosine receptors and involvement in nucleotide metabolism. The compound is known to participate in:
- Cellular Energy Transfer : As a polyphosphate, it serves as a reservoir of energy, contributing to ATP synthesis.
- Signal Transduction : It modulates signaling pathways associated with cell proliferation and apoptosis through its metabolites.
- Nucleotide Metabolism : It plays a role in the catabolism of nucleotides, particularly in the degradation pathways mediated by enzymes such as Nudt3.
Case Studies
- Oxidative Stress Modulation : A study demonstrated that adenosine pentalithium salt can mitigate oxidative stress in cellular models by enhancing the activity of antioxidant enzymes. This protective effect was linked to its ability to regulate intracellular ATP levels and influence redox status.
- Neuroprotective Effects : Research indicated that this compound has neuroprotective properties in models of neurodegeneration. It was shown to reduce neuronal apoptosis and promote cell survival under stress conditions.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Primary Biological Activity |
|---|---|---|
| Adenosine Triphosphate (ATP) | 507.18 | Energy currency in cells |
| Adenosine Diphosphate (ADP) | 427.20 | Precursor to ATP; energy transfer |
| Adenosine Monophosphate (AMP) | 345.21 | Regulates metabolic pathways |
| Adenosine Pentalithium Salt | 680.0 | Energy transfer; neuroprotection |
Preparation Methods
General Synthetic Strategy
Step 1: Formation of Adenosine 5'-Tetraphosphate Intermediate
The synthesis begins with the reaction of adenosine triphosphate (ATP) with trimetaphosphate (P3) to form adenosine 5'-tetraphosphate (P4A). This step requires a controlled pH environment (optimal pH 7.5 to 8.5) and is often catalyzed or modulated by metal ions to promote efficient phosphorylation.Step 2: Conversion to Diadenosine Pentaphosphate
The adenosine 5'-tetraphosphate intermediate reacts with another molecule of adenosine 5'-monophosphate or adenosine under conditions favoring ester bond formation between the 5' phosphate groups, resulting in the diadenosine pentaphosphate structure. This reaction is carefully controlled to avoid hydrolysis or side reactions.Step 3: Salt Formation with Lithium Ions
The free acid form of the diadenosine pentaphosphate is neutralized with lithium hydroxide or lithium carbonate to yield the pentalithium salt. This step is crucial for stabilizing the compound and enhancing its solubility and handling properties.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| pH | 7.5 – 8.5 | Maintains nucleotide stability and reaction rate |
| Temperature | 0 – 25 °C | Mild conditions to prevent decomposition |
| Metal Ion Catalysts | Mg²⁺ or other divalent cations (optional) | May enhance phosphorylation efficiency |
| Solvent | Aqueous buffer (e.g., Tris-HCl) | Ensures solubility of nucleotides |
| Reaction Time | Several hours to overnight | Monitored by HPLC or other analytical methods |
Purification and Characterization
Purification: The crude reaction mixture is typically purified by high-performance liquid chromatography (HPLC), with purity levels ≥95% achievable. Ion-exchange chromatography is also used to separate the desired pentalithium salt from side products and unreacted starting materials.
-
- HPLC Analysis: Confirms purity and identity
- Mass Spectrometry: Confirms molecular weight (946.2 g/mol)
- Nuclear Magnetic Resonance (NMR): Structural confirmation of the pentaphosphate linkage and adenosine moieties
- Elemental Analysis: Confirms lithium content and overall composition
Research Findings on Preparation Optimization
- pH Optimization: Studies show that maintaining pH between 7.5 and 8.5 is critical to maximize yield and minimize degradation.
- Metal Ion Influence: The presence of Mg²⁺ ions can improve phosphorylation efficiency but must be balanced to avoid precipitation or complex formation.
- Temperature Control: Mild temperatures prevent hydrolysis of sensitive phosphate ester bonds.
- Lithium Salt Stability: Conversion to the pentalithium salt enhances compound stability and solubility, facilitating storage at −20°C without significant degradation.
Summary Table of Preparation Method
| Step | Description | Key Conditions | Outcome |
|---|---|---|---|
| 1. ATP + Trimetaphosphate | Formation of adenosine 5'-tetraphosphate (P4A) | pH 7.5–8.5, aqueous buffer, mild temp | Intermediate formation |
| 2. P4A + Adenosine | Ester bond formation to form diadenosine pentaphosphate | Controlled pH, mild temp, reaction monitoring | Diadenosine pentaphosphate synthesis |
| 3. Neutralization with LiOH | Conversion to pentalithium salt | Stoichiometric lithium hydroxide, aqueous | Stable pentalithium salt form |
| 4. Purification | HPLC and ion-exchange chromatography | Analytical monitoring | ≥95% purity compound |
| 5. Characterization | HPLC, MS, NMR, elemental analysis | Standard analytical protocols | Confirmation of structure and purity |
Q & A
Q. What enzymatic pathways synthesize adenosine 5'-pentaphosphate (p5A) in yeast?
Adenosine 5'-pentaphosphate (p5A) is synthesized by yeast acetyl-CoA synthetase (EC 6.2.1.1) through a side reaction during acetyl-CoA formation. The enzyme catalyzes the transfer of a nucleotidyl group from ATP to inorganic polyphosphates (P₃ or P₄), forming p4A (tetraphosphate) or p5A (pentaphosphate). This reaction occurs under acidic pH (optimum pH 6–6.5) and requires Mg²⁺ or Mn²⁺ as cofactors . The synthesis can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 260 nm, validated against authentic standards .
Q. How can adenosine 5'-pentaphosphate be detected and quantified in experimental setups?
Detection methods include:
- TLC using cellulose plates and a solvent system of saturated (NH₄)₂SO₄/1 M NaOAc/isopropanol (80:2:18, v/v). p5A migrates distinctly from ATP and ADP .
- HPLC with anion-exchange columns (e.g., Partisil 10 SAX) and a gradient of 0.05–1.0 M NH₄H₂PO₄ (pH 4.5). Retention times are calibrated against synthetic p5A .
- Enzymatic validation using alkaline phosphatase (removes terminal phosphates) or apyrase (hydrolyzes phosphoanhydride bonds), confirming the structure via UV spectra (λmax = 259 nm) .
Q. What is the role of adenosine 5'-pentaphosphate in nucleotide metabolism?
p5A acts as a competitive inhibitor of asymmetrical dinucleoside tetraphosphatase (EC 3.6.1.17), which cleaves dinucleotides like Ap₄A into ATP and AMP. Inhibition occurs at nanomolar Kᵢ values, suggesting a regulatory role in modulating Ap₄A levels, which are implicated in stress responses and cell cycle control . p5A also inhibits soluble guanylate cyclase (EC 4.6.1.2) and nucleotide pyrophosphatases (EC 3.6.1.9) at micromolar concentrations, indicating broader signaling implications .
Advanced Research Questions
Q. What are the kinetic parameters (Km, Vmax) for ATP and polyphosphate substrates in p5A synthesis by acetyl-CoA synthetase?
- ATP : Km = 0.16 mM (pH 6.3, 30°C) .
- Inorganic triphosphate (P₃) : Km = 4.7 mM for p4A synthesis; P₄ (tetrapolyphosphate) yields p5A at ~13% of the rate observed with P₃ .
- Vmax : Synthesis rates for p4A and p5A are 7.5 and 1.0 nmol·mg⁻¹·min⁻¹, respectively, under optimal Mg²⁺ concentrations (5–10 mM) .
Note : Acetate (0.5 mM) enhances p4A/p5A synthesis rates twofold, likely by stabilizing the enzyme’s adenylate intermediate .
Q. How do pH and divalent cations influence the enzymatic synthesis of adenosine 5'-pentaphosphate?
- pH : Activity peaks at pH 6–6.5 (MES-KOH buffer). No synthesis occurs above pH 8 due to enzyme denaturation .
- Cations : Mg²⁺ is essential (optimal 5–10 mM). Mn²⁺ supports ~60% of maximal activity, while Ca²⁺, Zn²⁺, or Co²⁺ are ineffective .
Methodological Tip : Pre-incubate the enzyme with Mg²⁺/ATP to avoid nonspecific metal-nucleotide interactions.
Q. What regulatory roles does adenosine 5'-pentaphosphate play in modulating dinucleoside tetraphosphatase activity?
p5A inhibits asymmetrical dinucleoside tetraphosphatase with Kᵢ = 2–5 nM, competitively binding the enzyme’s active site. This inhibition prevents Ap₄A hydrolysis, potentially extending Ap₄A’s role in stress signaling (e.g., heat shock, oxidative stress) . Experimental validation : Use purified tetraphosphatase (e.g., from human placenta) and monitor Ap₄A hydrolysis via HPLC in the presence of p5A .
Key Methodological Considerations
- Enzyme Source : Commercial yeast acetyl-CoA synthetase (e.g., Sigma A-1765) often contains trace p5A-degrading activity; pre-treat with protease inhibitors .
- Substrate Purity : Commercial ATP may contain p4A/p5A contaminants. Pre-purify ATP via anion-exchange chromatography .
- Data Interpretation : Distinguish p5A from Ap₅A (diadenosine pentaphosphate) using enzymatic digestion (e.g., apyrase cleaves Ap₅A into ATP and ADP, but not p5A) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
